molecular formula C21H32FN5O8 B12684303 1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate CAS No. 83863-66-5

1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate

Cat. No.: B12684303
CAS No.: 83863-66-5
M. Wt: 501.5 g/mol
InChI Key: OINAKTYQWKJYEH-UHFFFAOYSA-N
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Description

1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate is a complex organic compound with the molecular formula C21H30FN3O2. This compound is known for its unique structural properties, which include a fluorophenyl group and a bipiperidine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves multiple steps. The process typically starts with the preparation of the bipiperidine core, followed by the introduction of the fluorophenyl group and the oxobutyl chain. The final step involves the formation of the carboxamide dinitrate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate include:

Uniqueness

What sets 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate apart is its unique combination of functional groups and its specific applications in research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific studies .

Properties

CAS No.

83863-66-5

Molecular Formula

C21H32FN5O8

Molecular Weight

501.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;nitric acid

InChI

InChI=1S/C21H30FN3O2.2HNO3/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;2*2-1(3)4/h6-9H,1-5,10-16H2,(H2,23,27);2*(H,2,3,4)

InChI Key

OINAKTYQWKJYEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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